N-(2-Aminoethyl)-1,3-propanediamine, also known by its CAS number 13531-52-7, is an organic compound with the molecular formula C5H15N3 and a molecular weight of 117.19 g/mol. It appears as a clear liquid with a melting point of 10 °C and a boiling point of 221 °C. The compound has a density of 0.928 g/mL at 25 °C and exhibits basic properties with a predicted pKa value of approximately 10.17 .
As mentioned earlier, the primary application of N-(2-Aminoethyl)-1,3-propanediamine lies in coordination chemistry. Its mechanism of action involves donating lone pairs of electrons from its nitrogen atoms to form coordination bonds with metal ions. This binding helps assemble metal-organic frameworks with specific properties depending on the metal and reaction conditions [].
The biological activity of N-(2-Aminoethyl)-1,3-propanediamine is notable in pharmacological contexts. It has been studied for its potential as a sensitizer in skin tests and may exhibit cytotoxic effects depending on concentration and exposure conditions . Its structure allows it to interact with biological systems, potentially influencing cellular processes.
N-(2-Aminoethyl)-1,3-propanediamine can be synthesized through several methods:
This compound finds applications across various domains:
Interaction studies involving N-(2-Aminoethyl)-1,3-propanediamine have shown that it can form complexes with metals such as cadmium(II), which may influence its application in catalysis and materials science . Additionally, its interactions with biological molecules are being explored to understand its potential therapeutic effects.
N-(2-Aminoethyl)-1,3-propanediamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N,N'-Bis(2-aminoethyl)-1,3-propanediamine | C7H20N4 | Contains two aminoethyl groups; more complex structure. |
N-(3-Aminopropyl)-1,3-propanediamine | C5H15N3 | Similar structure but differs by the position of the amino group. |
N-(2-Aminoethyl)trimethylene diamine | C6H18N4 | Contains additional carbon atoms; used in different applications. |
1,4-Diaminobutane | C4H12N2 | A simpler diamine; used primarily in polymer synthesis. |
N-(2-Aminoethyl)-1,3-propanediamine stands out due to its specific amine arrangement and reactivity profile that allows for diverse applications in both synthetic chemistry and biological contexts.
N-(2-Aminoethyl)-1,3-propanediamine (CAS 13531-52-7, alternative CAS 128364-91-0) is a tridentate amine with the molecular formula C5H15N3. The synthesis of this polyamine compound can be approached through several strategic pathways, each offering distinct advantages depending on the desired application.
One established synthetic route involves the reaction of 1,3-propanediamine with appropriate ethylamine derivatives. This approach parallels methods used for related polyamines, such as diethylenetriamine. The reaction typically involves controlled conditions to promote selective N-alkylation while minimizing over-alkylation and cyclization side reactions.
Table 1: Key Synthetic Approaches for N-(2-Aminoethyl)-1,3-propanediamine
The synthesis via nitrile hydrogenation has gained significant attention due to its industrial scalability. As described in patent literature, "the catalytic hydrogenation of the nitrile groups can be carried out in the second stage of a two-stage hydrogenation process at any suitable hydrogenation condition". This process typically employs Raney nickel or Raney cobalt catalysts, often promoted with Group VIB metals, and conducted in the presence of controlled levels of ammonia and water.
The stereochemical configuration of N-(2-Aminoethyl)-1,3-propanediamine and its coordination complexes significantly influences their catalytic and structural properties. Research has demonstrated that the spatial arrangement of nitrogen donor atoms in tridentate ligands can dramatically affect their performance in asymmetric reactions and their coordination geometry.
Studies of mixed ligand complexes containing N-(2-Aminoethyl)-1,3-propanediamine have revealed interesting stereochemical features. When complexed with cobalt(III), for instance, "of the five possible geometrical isomers, two were identified". This stereochemical diversity arises from the conformational flexibility of the propylene bridge, which differs from the ethylene bridges in related polyamines like diethylenetriamine.
Recent advances in C1-symmetric tridentate ligand design offer valuable insights applicable to N-(2-Aminoethyl)-1,3-propanediamine derivatives. Research has demonstrated that "an unusual cis-configuration ligand is superior to the trans-configuration ligand and the corresponding C2-symmetric tridentate nitrogen ligands" in certain catalytic reactions. This finding underscores the importance of stereochemical control in tridentate amine ligand preparation for specific applications.
Nuclear Overhauser effect experiments and chemical shift analysis have proven valuable for identifying and characterizing different conformational isomers of polyamine ligands. These techniques permit "identification of all peaks for methyl groups and aromatic ring protons" in related systems, providing essential structural information for rational ligand design and application.
Transamination represents a versatile synthetic approach for producing functionalized derivatives of N-(2-Aminoethyl)-1,3-propanediamine. This process involves the transfer of amino groups between molecules, allowing for strategic modification of the polyamine backbone.
Transamination is fundamentally defined as "the process by which amino groups are removed from amino acids and transferred to acceptor keto acids to generate the amino acid version of the keto acid and the keto acid version of the original amino acid". When applied to polyamine synthesis, similar principles enable the preparation of structurally diverse derivatives with tailored properties.
Industrial-scale transamination processes for related polyamines operate under controlled conditions, typically "at a temperature from 135°C to 180°C at a pressure from 5 MPa to 40 MPa in the presence of hydrogen and a particulate catalyst". These catalysts often contain high loadings of metallic nickel (26-65% by weight) on porous oxide supports such as alumina or silica. The selective formation of linear polyamines over cyclic products can be optimized by careful adjustment of reaction parameters.
Table 2: Transamination Reaction Parameters for Polyamine Synthesis
The transamination approach offers several advantages for functionalized derivative production, including high atom economy, tunable selectivity, and compatibility with continuous flow processing. Patent literature indicates that "the process exhibits a high conversion rate of ethylenediamine and a high selectivity to form acyclic polyethylenepolyamines" when properly optimized.
Corrosive;Acute Toxic;Irritant